molecular formula C10H10N4O B1294037 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide CAS No. 1154650-50-6

1-(4-aminophenyl)-1H-pyrazole-3-carboxamide

货号: B1294037
CAS 编号: 1154650-50-6
分子量: 202.21 g/mol
InChI 键: HUVPQDVSCAXAFC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Aminophenyl)-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in scientific research, serving as a versatile scaffold and synthetic intermediate in medicinal chemistry. Its core structure is integral to the development of novel bioactive molecules, particularly in the fields of oncology and agricultural science . In anticancer research, derivatives of this 1H-pyrazole-3-carboxamide core have been designed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML) . Some optimized derivatives demonstrate enhanced dual inhibitory activity against both FLT3 and Cyclin-Dependent Kinases (CDKs), showing promising anti-proliferative effects within the nanomolar range on AML cell lines . Furthermore, the pyrazole carboxamide pharmacophore is found in studies for novel Rearranged during Transfection (RET) kinase inhibitors, which are relevant for treating resistant forms of thyroid and lung cancers . Beyond oncology, structurally related pyrazole carboxamides exhibit potent antifungal properties . Research indicates that such compounds can disrupt mitochondrial function in pathogens like Rhizoctonia solani , potentially by inhibiting key enzymes in the respiratory chain such as succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV), leading to the loss of pathogen viability . This product is intended for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

属性

IUPAC Name

1-(4-aminophenyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-7-1-3-8(4-2-7)14-6-5-9(13-14)10(12)15/h1-6H,11H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVPQDVSCAXAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=CC(=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amidation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. The process can be summarized as follows:

    Formation of hydrazone: 4-aminophenylhydrazine reacts with ethyl acetoacetate in the presence of acetic acid to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

    Amidation: The resulting pyrazole intermediate is then treated with an appropriate amide source to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

化学反应分析

Types of Reactions: 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

科学研究应用

Anti-inflammatory Agents

Recent studies have highlighted the potential of 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide as an anti-inflammatory agent. A notable study synthesized a series of pyrazole derivatives, including this compound, which were evaluated for their ability to inhibit inflammatory pathways. The results indicated that these compounds could effectively reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo models .

P2Y14 Receptor Antagonists

Research has demonstrated that derivatives of this compound can function as antagonists for the P2Y14 receptor, which is implicated in various immune responses. A specific derivative showed an IC50 value of 1.93 nM against the P2Y14 receptor, indicating strong binding affinity and selectivity . This suggests potential applications in treating diseases related to the innate immune system.

Histone Deacetylase Inhibition

The compound has also been explored for its ability to inhibit histone deacetylases (HDACs), particularly HDAC6, which plays a role in acute liver injury and inflammation. One derivative exhibited an IC50 value of 0.5 nM for anti-necroptotic activity, showcasing its potential as a therapeutic agent for liver-related diseases .

Table 1: Summary of Biological Activities

CompoundTargetActivityIC50 (nM)Reference
This compoundP2Y14 ReceptorAntagonist1.93
Derivative AHDAC6Inhibition0.5
Derivative BInflammatory CytokinesReduction-

Table 2: Comparative Analysis of Pyrazole Derivatives

Compound NameStructurePotency (IC50)Selectivity Ratio (HDAC1/HDAC6)
Compound 6-0.5 nM251
Compound X---

Case Study 1: Anti-inflammatory Effects

In a controlled study involving mice with induced peritonitis, treatment with a derivative of this compound resulted in significant reductions in inflammatory markers such as IL-6 and TNF-α. This study supports the compound's potential use in developing new anti-inflammatory therapies .

Case Study 2: Liver Injury Models

A separate investigation focused on the efficacy of pyrazole derivatives in models of acetaminophen-induced acute liver injury. The results indicated that these compounds provided significant protective effects at doses around 40 mg/kg, highlighting their therapeutic potential against liver damage .

作用机制

The mechanism of action of 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

相似化合物的比较

Substituent Impact on Activity

  • Halogenated Phenyl Groups (e.g., SR-141716A, AM251): Chloro/iodo substituents improve CB1 receptor binding via hydrophobic interactions .
  • Carboxamide Modifications: Piperidinyl/Thiomorpholino Groups (e.g., SR-141716A, AM6545): Improve CNS penetration or solubility . Benzyloxy Extensions (e.g., Compound 15): Enable PLK1 inhibition by fitting into the kinase’s hydrophobic pocket .

Limitations and Challenges

  • Metabolic Stability : Compounds like SR-141716A exhibit hepatic toxicity due to extensive CYP450 metabolism .
  • Selectivity : PLK1 inhibitors (e.g., Compound 15) may off-target other kinases without precise substituent tuning .

生物活性

1-(4-aminophenyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amine and a carboxamide group, contributing to its biological activity. The molecular formula is C10H10N4OC_{10}H_{10}N_{4}O with a molecular weight of 206.21 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 12.5 µM against breast cancer cells, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in treating inflammatory diseases. The mechanism involves the downregulation of NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

Enzyme Inhibition

This compound has been identified as a reversible inhibitor of certain enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in arachidonic acid metabolism. This inhibition contributes to its anti-inflammatory effects and suggests potential applications in pain management .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which play a significant role in inflammation and pain .
  • NF-κB Pathway Modulation : The downregulation of NF-κB signaling leads to decreased expression of inflammatory mediators .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human lung cancer cells. The results demonstrated that treatment with varying concentrations led to significant apoptosis, as evidenced by increased levels of caspase-3 activation and DNA fragmentation .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01000
58510
107025
205050

Anti-inflammatory Effects in Animal Models

In an animal model of arthritis, administration of the compound resulted in reduced swelling and joint inflammation compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .

常见问题

Q. What are the standard synthetic routes for 1-(4-aminophenyl)-1H-pyrazole-3-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step condensation reactions starting from substituted pyrazole precursors. For example, analogous pyrazole-3-carboxamide derivatives are synthesized via coupling reactions using EDCI/HOBt as activating agents in chloroform, followed by deprotection steps for final product isolation . Purity optimization (≥95%) is achieved through column chromatography and recrystallization, with validation via HPLC and mass spectrometry. The compound’s identity is confirmed by 1H^1H-NMR and 13C^{13}C-NMR spectroscopy .

Q. How is the structural conformation of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For related pyrazole carboxamides, monoclinic crystal systems (e.g., space group P21/cP2_1/c) with unit cell parameters a=9.0032A˚,b=20.1001A˚,c=11.4664A˚a = 9.0032 \, \text{Å}, b = 20.1001 \, \text{Å}, c = 11.4664 \, \text{Å}, and β=92.003\beta = 92.003^\circ are reported. Data refinement using SHELXL ensures precise bond-length and angle measurements .

Q. What analytical techniques are critical for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used for purity assessment (>95%). Stability studies under varying pH and temperature conditions employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) to detect degradation products .

Advanced Research Questions

Q. How can researchers investigate the cannabinoid receptor (CB1/CB2) binding affinity of pyrazole-3-carboxamide derivatives?

Competitive binding assays using radiolabeled ligands (e.g., [3H]CP55,940[^3H]CP-55,940) on synaptosomal membranes are standard. For example, SR141716 (a structurally similar CB1 antagonist) shows IC50IC_{50} values in the nanomolar range. Dose-response curves and Schild analysis differentiate competitive vs. allosteric binding .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

Rodent models are used to study oral bioavailability, brain permeability, and metabolism. Radiolabeled analogs (e.g., [11C]JHU75528[^{11}C]JHU75528) enable positron emission tomography (PET) imaging to track cerebral receptor occupancy and distribution .

Q. How can bifunctional conjugates of this compound be designed to target multiple pathways (e.g., COX/HDAC inhibition)?

Conjugates are synthesized by linking the pyrazole core to secondary pharmacophores (e.g., hydroxamic acids for HDAC inhibition) via alkyl spacers. EDCI-mediated amide coupling in chloroform is typical, followed by trityl deprotection for final compound isolation .

Q. What challenges arise in crystallographic studies of pyrazole-3-carboxamides, and how are they resolved?

Common issues include crystal twinning and weak diffraction. Data collection at low temperatures (100 K) and iterative refinement with SHELXD/SHELXE improve resolution. For twinned data, the Hooft parameter in SHELXL refines the twin fraction .

Q. How do metabolic pathways of this compound influence its biological activity?

Cytochrome P450 (CYP) isoforms (e.g., CYP3A4) mediate hepatic metabolism. In vitro microsomal assays with NADPH cofactors identify primary metabolites, while LC-MS/MS quantifies oxidative products. Metabolite activity is tested using receptor-binding assays .

Q. What role does stereochemistry play in optimizing target selectivity?

Chiral centers in analogs (e.g., AM-6545) significantly affect CB1 vs. CB2 selectivity. Enantiomeric separation via chiral HPLC and subsequent pharmacodynamic profiling (e.g., cAMP inhibition assays) guide structure-activity relationship (SAR) optimization .

Q. How can researchers evaluate synergistic effects when combining this compound with other therapeutic agents?

Isobolographic analysis or combination index (CI) methods are used in cell-based assays (e.g., cancer cell lines). For example, bifunctional conjugates with HDAC inhibitors show additive effects in apoptosis assays, validated via flow cytometry and Western blotting .

Q. Methodological Notes

  • Data Contradictions : While and report similar crystal systems for pyrazole carboxamides, minor discrepancies in unit cell parameters highlight the need for rigorous refinement using SHELX .
  • Unreliable Sources : Commercial data (e.g., Aldrich product details in ) are excluded per guidelines.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。